molecular formula C21H16F2N4O2 B2646473 2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide CAS No. 946322-80-1

2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide

Cat. No.: B2646473
CAS No.: 946322-80-1
M. Wt: 394.382
InChI Key: YBYLBSCNHNQITN-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes fluorine atoms, an imidazo[1,2-b]pyridazinyl group, and a benzamide moiety. Its unique chemical properties make it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo[1,2-b]pyridazinyl Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazinyl core.

    Introduction of the Methoxy Group: Methoxylation is achieved using methanol and a suitable catalyst, often under reflux conditions.

    Attachment of the Benzamide Moiety: The final step involves coupling the imidazo[1,2-b]pyridazinyl intermediate with a benzamide derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazinyl ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Hydrogenated or ring-opened products.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties due to the presence of fluorine atoms and the imidazo[1,2-b]pyridazinyl group. It is used in the development of new materials with specific electronic or photonic properties.

Biology and Medicine

In biological and medicinal research, 2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in oncology and neurology.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazinyl group can bind to enzymes or receptors, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it more effective in its biological role.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
  • 2,6-Difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Uniqueness

Compared to similar compounds, 2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is unique due to the specific positioning of the methoxy group and the methyl group on the phenyl ring. This structural variation can significantly impact its chemical reactivity and biological activity, making it a distinct entity in its class.

Properties

IUPAC Name

2,6-difluoro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2/c1-12-6-7-13(17-11-27-18(24-17)8-9-19(26-27)29-2)10-16(12)25-21(28)20-14(22)4-3-5-15(20)23/h3-11H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYLBSCNHNQITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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